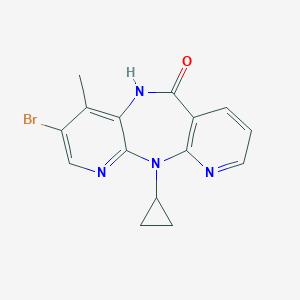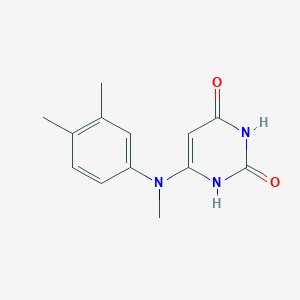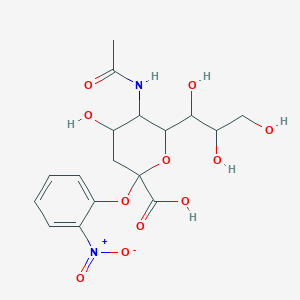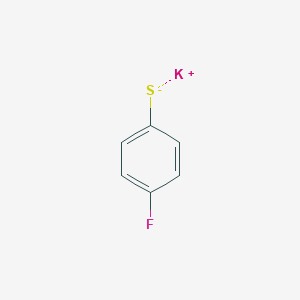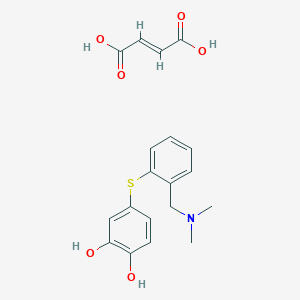
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as DMABN and is a salt form of a benzothiazine derivative.
作用機序
The mechanism of action of DMABN is not fully understood. However, it has been suggested that DMABN may inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. DMABN has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
DMABN has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. DMABN has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, DMABN has been found to inhibit the expression of certain genes involved in cancer cell growth and inflammation.
実験室実験の利点と制限
One advantage of DMABN is its broad-spectrum activity against cancer cell lines and viruses. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, one limitation of DMABN is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of DMABN to minimize its toxicity.
将来の方向性
There are several future directions for the study of DMABN. First, further studies are needed to fully understand the mechanism of action of DMABN. Second, more studies are needed to determine the optimal dosage and administration route of DMABN for its potential therapeutic applications. Third, DMABN can be modified to improve its efficacy and reduce its toxicity. Fourth, DMABN can be tested in combination with other drugs to determine its synergistic effects. Finally, DMABN can be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, DMABN is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has a broad-spectrum activity against cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, determine the optimal dosage and administration route, and improve its efficacy and reduce its toxicity.
合成法
The synthesis of DMABN involves the reaction of 4-hydroxybenzothiazine with 2-(dimethylaminomethyl)phenylthiol in the presence of a base. The resulting product is then treated with maleic anhydride to form the salt form of DMABN. This synthesis method has been optimized and can be easily scaled up for commercial production.
科学的研究の応用
DMABN has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the influenza virus. DMABN has been studied for its anti-inflammatory effects in various animal models of inflammation.
特性
CAS番号 |
127906-30-3 |
|---|---|
製品名 |
4-((2-((Dimethylamino)methyl)phenyl)thio)-1,2-benzenediol (Z)-2-butenedioate (1:1) (salt) |
分子式 |
C15H17NO2S.C4H4O4 |
分子量 |
391.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C15H17NO2S.C4H4O4/c1-16(2)10-11-5-3-4-6-15(11)19-12-7-8-13(17)14(18)9-12;5-3(6)1-2-4(7)8/h3-9,17-18H,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
ADBUBJFAFBGQIB-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CC1=CC=CC=C1SC2=CC(=C(C=C2)O)O.C(=CC(=O)O)C(=O)O |
同義語 |
1,2-Benzenediol, 4-((2-((dimethylamino)methyl)phenyl)thio)-, (Z)-2-but enedioate (1:1) (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
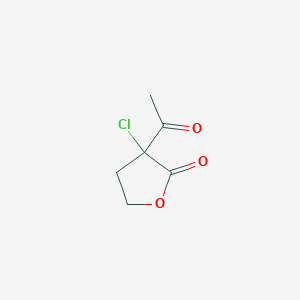
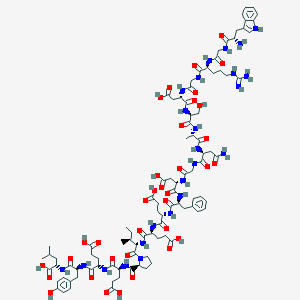
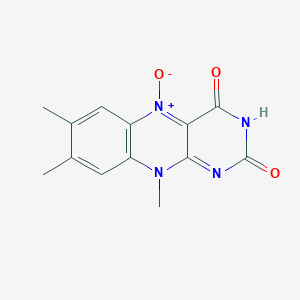
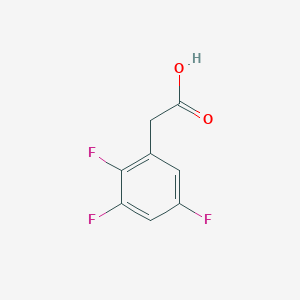
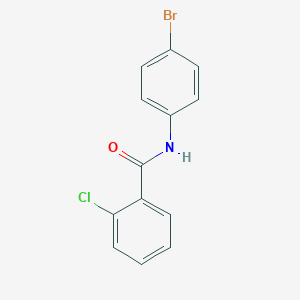
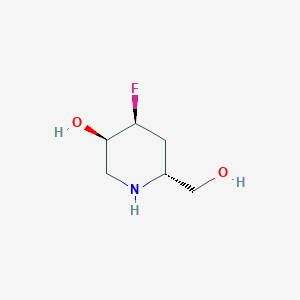
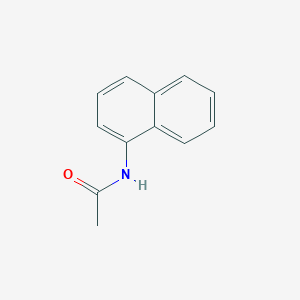
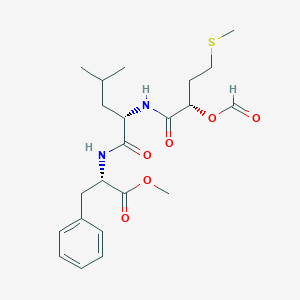
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
